molecular formula C11H11N3O2 B1267271 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 5759-80-8

6-(benzylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1267271
CAS RN: 5759-80-8
M. Wt: 217.22 g/mol
InChI Key: NORSBFZJRBPBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzylamino)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine diones, which are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and material science. This compound, in particular, has been studied for its chemical reactions, synthesis methods, and molecular structure.

Synthesis Analysis

The synthesis of derivatives similar to 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione involves several steps including the intramolecular ene reaction, leading to the formation of pyrimido[4,5-b]azepine derivatives from precursors like 6-(alk-2-enylamino)-5-[(substituted imino)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-diones (Inazumi et al., 1994). These methods highlight the reactivity of the compound's functional groups and its potential for further chemical modification.

Molecular Structure Analysis

Structural analyses of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives reveal details about their molecular configuration. For instance, X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure, showing how substitutions at different positions affect the molecule's overall geometry and electronic properties (Nitta et al., 2004).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitution and redox reactions, which can be influenced by different substituents and reaction conditions. Studies have shown that the compound can participate in the synthesis of complex heterocyclic structures, demonstrating its versatility in organic synthesis (Sako et al., 1985).

Physical Properties Analysis

The physical properties of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and can significantly influence the compound's application potential (El‐Brollosy et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for developing applications for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione. Research indicates that modifications at specific sites on the molecule can lead to significant changes in its chemical behavior, making it a valuable scaffold for the development of new materials and pharmaceuticals (Bazgir et al., 2008).

Scientific Research Applications

1. Synthesis and Chemical Properties

6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives have been the subject of various synthesis studies. For instance, Inazumi et al. (1994) demonstrated the thermal ene reaction of this compound leading to pyrimido[4,5-b]azepine derivatives, highlighting its utility in creating fused pyrimidine derivatives (Inazumi et al., 1994). Similarly, the synthesis of other pyrimidine diones such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds indicates the versatility of these compounds in creating various derivatives with potential applications (Yang Huazheng, 2013).

2. Biological and Medicinal Applications

In the field of medicine and biology, 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives have been studied for various applications. Meshcheryakova et al. (2022) explored the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow, indicating their potential in understanding and possibly treating oxidative stress-related conditions (Meshcheryakova et al., 2022). Gasparyan et al. (2016) synthesized derivatives for potential antiviral applications, particularly in treating HIV infections (Gasparyan et al., 2016). The antitumor activity of certain derivatives was also studied by Shabani et al. (2009), who found that some complexes exhibited significant activity against leukemia cells (Shabani et al., 2009).

3. Agricultural Applications

In agriculture, some derivatives of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione have been studied for their herbicidal activities. Wang et al. (2021) discovered a potent compound with weed control properties, highlighting the potential use of these derivatives in agricultural settings (Wang et al., 2021).

properties

IUPAC Name

6-(benzylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-10-6-9(13-11(16)14-10)12-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORSBFZJRBPBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308975
Record name 6-(benzylamino)-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(benzylamino)pyrimidine-2,4(1H,3H)-dione

CAS RN

5759-80-8
Record name NSC210509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(benzylamino)-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione

Citations

For This Compound
1
Citations
A Dorababu - Drug Development Research, 2019 - Wiley Online Library
Thymidine phosphorylase (TPase), a dimeric proteinaceous enzyme is responsible for elevation of drug resistance and cell apoptosis. Increased TPase levels lead to angiogenesis …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.